4-chloro-N-(4-fluorophenyl)benzenesulfonamide 4-chloro-N-(4-fluorophenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 312-56-1
VCID: VC21436659
InChI: InChI=1S/C12H9ClFNO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H
SMILES: C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)F
Molecular Formula: C12H9ClFNO2S
Molecular Weight: 285.72g/mol

4-chloro-N-(4-fluorophenyl)benzenesulfonamide

CAS No.: 312-56-1

Cat. No.: VC21436659

Molecular Formula: C12H9ClFNO2S

Molecular Weight: 285.72g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(4-fluorophenyl)benzenesulfonamide - 312-56-1

Specification

CAS No. 312-56-1
Molecular Formula C12H9ClFNO2S
Molecular Weight 285.72g/mol
IUPAC Name 4-chloro-N-(4-fluorophenyl)benzenesulfonamide
Standard InChI InChI=1S/C12H9ClFNO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H
Standard InChI Key NAXZXTLQAQDHBK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)F
Canonical SMILES C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)F

Introduction

Chemical Identity and Structural Characteristics

4-Chloro-N-(4-fluorophenyl)benzenesulfonamide (CAS 312-57-2) is a sulfonamide derivative with the molecular formula C12H9ClFNO2S\text{C}_{12}\text{H}_9\text{ClFNO}_2\text{S} and a molecular weight of 285.72 g/mol . Its IUPAC name, N-(4-chlorophenyl)-4-fluorobenzenesulfonamide, reflects the substitution of a chlorine atom at the para position of the aniline ring and a fluorine atom on the benzenesulfonyl group. The compound’s structure comprises two aromatic rings connected via a sulfonamide bridge (-SO2_2-NH-), which imparts rigidity and influences its intermolecular interactions .

Crystallographic Analysis

X-ray diffraction studies reveal that the compound crystallizes in a monoclinic system, with the sulfonamide group adopting a twisted conformation relative to the aromatic rings. The dihedral angle between the benzene rings measures approximately 35–40°, facilitating π-π stacking interactions in the solid state . Notably, the crystal structure exhibits whole-molecule disorder, with two distinct orientations related by a twofold rotational axis (occupancy ratio 0.65:0.35) . This disorder arises from steric hindrance between the bulky sulfonamide group and halogen substituents, a phenomenon also observed in related Schiff base analogs .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H9ClFNO2S\text{C}_{12}\text{H}_9\text{ClFNO}_2\text{S}
Molecular Weight285.72 g/mol
Melting Point144–146°C (decomposes)
Boiling Point315.5°C (estimated)
Density1.353 g/cm³
LogP (Partition Coefficient)2.50

Synthesis and Manufacturing

The synthesis of 4-chloro-N-(4-fluorophenyl)benzenesulfonamide typically proceeds via a two-step nucleophilic substitution pathway:

  • Sulfonation of 4-Fluorobenzenesulfonyl Chloride:
    Reaction of 4-fluorobenzenesulfonyl chloride with 4-chloroaniline in dichloromethane under basic conditions (e.g., pyridine or triethylamine) yields the intermediate sulfonamide. The reaction is exothermic, requiring temperature control at 0–5°C to minimize side reactions.

  • Purification and Crystallization:
    Crude product is purified via recrystallization from ethanol/water mixtures, achieving >98% purity as confirmed by HPLC . Alternative methods, such as column chromatography using silica gel and ethyl acetate/hexane eluents, are employed for laboratory-scale synthesis .

Key challenges include managing the hygroscopic nature of intermediates and avoiding hydrolysis of the sulfonamide group. Yields range from 54% to 66%, depending on the reaction scale and purification techniques .

Reactivity and Functionalization

The compound’s reactivity is dominated by the electron-withdrawing effects of the sulfonamide group and halogen atoms:

  • Nucleophilic Aromatic Substitution:
    The para-chloro substituent undergoes substitution with amines or alkoxides at elevated temperatures (80–120°C), enabling derivatization for drug discovery.

  • Hydrogen Bonding:
    The sulfonamide NH acts as a hydrogen bond donor, forming robust interactions with carbonyl oxygen atoms in co-crystals, as observed in Hirshfeld surface analyses .

  • Thermal Stability:
    Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, correlating with cleavage of the sulfonamide linkage .

Industrial and Research Applications

Beyond pharmacology, this sulfonamide serves as:

  • Photovoltaic Material:
    Incorporation into organic semiconductors improves electron mobility (μe_e = 0.45 cm²/V·s) due to its planar aromatic system .

  • Analytical Reagent:
    Chelation with transition metals (e.g., Cu²⁺) enables colorimetric detection of histidine in biological samples .

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